3,5-Diisopropylpyridazin-4-amine
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Overview
Description
3,5-Diisopropylpyridazin-4-amine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisopropylpyridazin-4-amine typically involves the reaction of 3,5-dichloropyridazine with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Diisopropylpyridazin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Reduced pyridazine compounds.
Substitution: Various N-substituted pyridazine derivatives.
Scientific Research Applications
3,5-Diisopropylpyridazin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Diisopropylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridazine: A precursor in the synthesis of 3,5-Diisopropylpyridazin-4-amine.
Pyridazinone Derivatives: Compounds with similar structures but different functional groups, exhibiting diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl groups enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)pyridazin-4-amine |
InChI |
InChI=1S/C10H17N3/c1-6(2)8-5-12-13-10(7(3)4)9(8)11/h5-7H,1-4H3,(H2,11,12) |
InChI Key |
BMWFPJWCBDVGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=NC(=C1N)C(C)C |
Origin of Product |
United States |
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